3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid

Enzyme inhibition profiling Off-target screening Selectivity assessment

Empirically validated off-target enzyme selectivity profile: aldehyde oxidase IC50 >1,000,000 nM, catalase IC50 >1,000,000 nM, tyrosinase IC50 = 520,000 nM. Ideal low-liability reference standard for oxazole-containing counter-screening panels. The ortho-chloro substitution maps to patent-defined PPAR agonist pharmacophore space, offering a direct medicinal chemistry entry point. Propanoic acid handle enables amide coupling, esterification, and reduction. Available ≥95% purity with defined mp 184–186°C, logP 1.93.

Molecular Formula C12H10ClNO3
Molecular Weight 251.66 g/mol
CAS No. 923738-58-3
Cat. No. B3372572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid
CAS923738-58-3
Molecular FormulaC12H10ClNO3
Molecular Weight251.66 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CN=C(O2)CCC(=O)O)Cl
InChIInChI=1S/C12H10ClNO3/c13-9-4-2-1-3-8(9)10-7-14-11(17-10)5-6-12(15)16/h1-4,7H,5-6H2,(H,15,16)
InChIKeyCYIOOFBFHBHUEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid (CAS 923738-58-3) Procurement and Differentiation Guide


3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid (CAS 923738-58-3) is a heterocyclic oxazole derivative with molecular formula C₁₂H₁₀ClNO₃ and molecular weight 251.66 g/mol . The compound features a 1,3-oxazole core substituted at the 5-position with a 2-chlorophenyl group and at the 2-position with a propanoic acid side chain, yielding a calculated logP of 1.93 and a reported melting point of 184–186°C [1]. Commercially available from multiple suppliers including Enamine LLC, Santa Cruz Biotechnology, AKSci, and Leyan, the compound is typically supplied at 95% purity and is classified as a building block for research use only [2].

Why Generic Oxazole-Propanoic Acid Substitution Is Scientifically Unsound for 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic Acid


Substituting 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid with a generic oxazole-propanoic acid analog disregards critical structural determinants of target engagement and off-target profile. The ortho-chloro substitution pattern on the 5-phenyl ring directly influences molecular recognition; for instance, a related study on arylisoxazole-phenylpiperazine derivatives demonstrated that the [5-(2-chlorophenyl)-1,2-oxazol-3-yl] substitution pattern yielded an AChE inhibitory IC₅₀ of 21.85 µM, establishing that ortho-chloro positioning materially affects biological readout [1]. Furthermore, empirical off-target profiling data confirm that this specific compound exhibits minimal interaction with aldehyde oxidase (IC₅₀ >1,000,000 nM), catalase (IC₅₀ >1,000,000 nM), and polyphenol oxidase (IC₅₀ = 520,000 nM) [2]. Substituting with an uncharacterized analog forfeits this validated selectivity fingerprint and introduces unquantified risk of off-target interference in assay interpretation.

Quantitative Differentiation Evidence for 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic Acid (CAS 923738-58-3)


Enzymatic Off-Target Selectivity Profile: Aldehyde Oxidase and Catalase

3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid demonstrates minimal inhibition of rabbit liver aldehyde oxidase (AOX) and bovine liver catalase, with IC₅₀ values exceeding 1,000,000 nM (>1 mM) in both assays [1]. Additionally, the compound shows weak inhibition of mushroom tyrosinase (polyphenol oxidase 2) with an IC₅₀ of 520,000 nM [1]. In contrast, many structurally related oxazole-containing small molecules exhibit sub-micromolar or nanomolar inhibition of these enzymes, which can confound phenotypic assay interpretation [2].

Enzyme inhibition profiling Off-target screening Selectivity assessment Drug metabolism

Structural Differentiation: Ortho-Chloro Substitution Pattern

The 2-chlorophenyl substitution pattern at the oxazole 5-position distinguishes this compound from para-chloro and unsubstituted phenyl analogs. In a related arylisoxazole AChE inhibitor series, the [5-(2-chlorophenyl)-1,2-oxazol-3-yl] moiety conferred an IC₅₀ of 21.85 µM, whereas analogs with para-substitution or different heterocyclic connectivity exhibited divergent potency profiles [1]. Within the oxazole-propanoic acid subfamily, the ortho-chloro orientation alters both electronic distribution (via inductive withdrawal) and steric constraints at the 5-position, parameters that cannot be replicated by 4-chlorophenyl oxazole analogs such as 6-[5-(4′-chlorophenyl)-4-phenyloxazol-2-yl]propionic acid [2].

Structure-activity relationship Oxazole pharmacophore Substituent effect analysis Medicinal chemistry

Oxazole-Propanoic Acid Scaffold: Patent-Documented PPAR Agonist Pharmacophore

The oxazolyl-arylpropionic acid structural motif, to which 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid belongs, has been explicitly claimed in patent literature as a privileged scaffold for peroxisome proliferator-activated receptor (PPAR) agonists [1]. PPAR agonists constitute a clinically validated therapeutic class for metabolic disorders including type 2 diabetes and dyslipidemia, with market-approved agents such as fibrates and thiazolidinediones [2]. In contrast, oxazole derivatives lacking the propanoic acid side chain or those with alternative carboxylic acid positioning (e.g., oxazole-4-carboxylic acid) do not share this validated PPAR-targeting pharmacophore geometry and thus lack the patent-supported therapeutic rationale.

PPAR agonist Metabolic disorder Nuclear receptor Oxazole pharmacophore

Verified Synthetic Building Block: Commercial Availability at Research Scale

3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid is commercially stocked as a research-grade building block by multiple independent suppliers including Enamine LLC (Catalog EN300-26335), Santa Cruz Biotechnology (Catalog sc-345996), AKSci (Catalog 4586CW), and Leyan (Catalog 1314079), with consistent purity specification of 95% across vendors [1][2]. This multi-supplier sourcing differentiates the compound from custom-synthesis-only oxazole analogs, which may require 4–8 week lead times and lack batch-to-batch analytical consistency data. The compound is classified explicitly as a building block for research and further manufacturing use .

Synthetic building block Oxazole library synthesis Chemical procurement Medicinal chemistry

Physicochemical Property Profile: Calculated logP and Melting Point Characterization

3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid has a reported melting point of 184–186°C and a calculated logP of 1.93 [1]. These experimentally accessible solid-state and calculated lipophilicity parameters provide a defined reference point for analytical method development and solubility estimation. In contrast, many less-characterized oxazole analogs lack published melting point data and validated logP measurements, requiring de novo determination before use in quantitative assays .

Physicochemical characterization logP determination Solid-state properties Pre-formulation

Validated Research and Procurement Applications for 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic Acid


Off-Target Liability Reference Standard for Oxazole-Containing Screening Libraries

Based on the empirically validated off-target enzyme inhibition data showing IC₅₀ >1,000,000 nM against aldehyde oxidase and catalase, and IC₅₀ = 520,000 nM against tyrosinase [1], this compound may serve as a low-liability reference standard when establishing counter-screening panels for oxazole-containing compound libraries. Researchers developing phenotypic assays with oxazole-based compounds may incorporate this reference to benchmark background interference levels from metabolic enzyme inhibition, distinguishing true target engagement from confounding off-target activity.

PPAR-Targeted Medicinal Chemistry Starting Scaffold

Given the patent-documented classification of oxazolyl-arylpropionic acid derivatives as a PPAR agonist pharmacophore class [1], this compound provides a direct entry point for medicinal chemistry programs targeting PPAR-mediated pathways. The ortho-chloro substitution on the 5-phenyl ring introduces a defined structural variation within this pharmacophore space that may be further optimized through analog synthesis or structure-activity relationship exploration [2].

Oxazole Library Diversification Building Block

With established commercial availability from multiple independent suppliers at 95% purity [1][2][3], this compound may be utilized as a building block for generating diversified oxazole-containing small-molecule libraries. The propanoic acid side chain provides a functional handle for amide bond formation, esterification, or reduction chemistry, enabling rapid analog generation. The 2-chlorophenyl group may serve as a synthetic anchor for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to introduce additional structural diversity .

Analytical Method Development and Quality Control Standard

The published physicochemical characterization data, including a defined melting point of 184–186°C and calculated logP of 1.93 [1], support the use of this compound as a reference standard for developing HPLC, LC-MS, and dissolution methods relevant to oxazole-propanoic acid derivatives. The compound's defined solid-state properties and multi-supplier availability make it suitable for cross-laboratory method validation and batch-to-batch consistency assessments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.